molecular formula C8H15NS B086625 1-Butylpyrrolidine-2-thione CAS No. 13217-92-0

1-Butylpyrrolidine-2-thione

Cat. No. B086625
CAS RN: 13217-92-0
M. Wt: 157.28 g/mol
InChI Key: DNFXKPPLNULZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butylpyrrolidine-2-thione (BPT) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPT is a cyclic thioamide, which means that it contains both a sulfur atom and an amide functional group in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Butylpyrrolidine-2-thione is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes may then interact with various biological molecules, such as enzymes and proteins, and modulate their activity. In addition, 1-Butylpyrrolidine-2-thione may also have antioxidant properties, which may contribute to its biological effects.

Biochemical And Physiological Effects

1-Butylpyrrolidine-2-thione has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and potential anticancer activity. 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its antioxidant activity. In addition, 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. Finally, 1-Butylpyrrolidine-2-thione has been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.

Advantages And Limitations For Lab Experiments

1-Butylpyrrolidine-2-thione has several advantages for laboratory experiments, including its low toxicity and ease of synthesis. However, 1-Butylpyrrolidine-2-thione also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which may interfere with certain assays.

Future Directions

There are several potential future directions for research involving 1-Butylpyrrolidine-2-thione, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its potential as a chelating agent for heavy metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-Butylpyrrolidine-2-thione and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 1-Butylpyrrolidine-2-thione can be achieved using various methods, including the reaction of butylamine with carbon disulfide, followed by acidification and heating to yield the final product. Another method involves the reaction of butylamine with sulfur and heating to form 1-Butylpyrrolidine-2-thione. In addition, 1-Butylpyrrolidine-2-thione can also be synthesized using other methods, such as the reaction of butylamine with thioacetamide or the reaction of butylamine with carbon disulfide and hydrogen sulfide.

Scientific Research Applications

1-Butylpyrrolidine-2-thione has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, 1-Butylpyrrolidine-2-thione has been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. In biology, 1-Butylpyrrolidine-2-thione has been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and zinc. In medicine, 1-Butylpyrrolidine-2-thione has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of cancer cells.

properties

CAS RN

13217-92-0

Product Name

1-Butylpyrrolidine-2-thione

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-butylpyrrolidine-2-thione

InChI

InChI=1S/C8H15NS/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3

InChI Key

DNFXKPPLNULZAU-UHFFFAOYSA-N

SMILES

CCCCN1CCCC1=S

Canonical SMILES

CCCCN1CCCC1=S

synonyms

2-Pyrrolidinethione, 1-butyl-

Origin of Product

United States

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